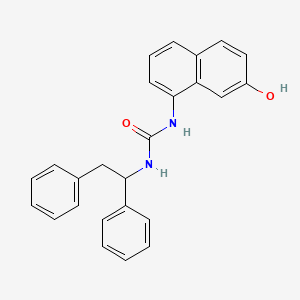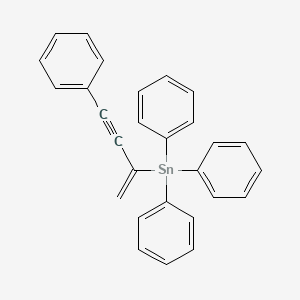![molecular formula C30H28O5 B12614419 Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol CAS No. 920274-89-1](/img/structure/B12614419.png)
Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol is a complex organic compound that features a combination of anthracene and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of anthracene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can occur at the anthracene moiety using halogenating agents like bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential antioxidant properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(3,5-dihydroxyphenyl)anthracene: Shares similar structural features but lacks the butan-1-ol moiety.
4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile: Another anthracene derivative used in OLEDs.
Uniqueness
Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol is unique due to the presence of both butan-1-ol and phenol groups, which enhance its solubility and reactivity compared to other anthracene derivatives.
Properties
CAS No. |
920274-89-1 |
|---|---|
Molecular Formula |
C30H28O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol |
InChI |
InChI=1S/C26H18O4.C4H10O/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16;1-2-3-4-5/h1-14,27-30H;5H,2-4H2,1H3 |
InChI Key |
STAWRZTZRUDWPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)
amino}oxidanide](/img/structure/B12614371.png)
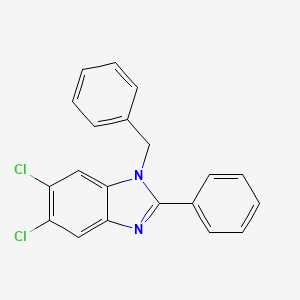
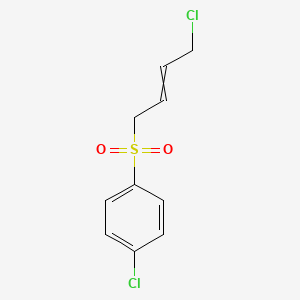
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)
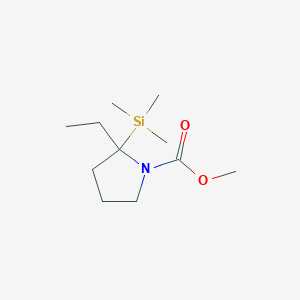

![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
